Cladoniamide D

Description

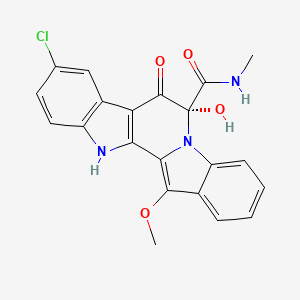

Structure

3D Structure

Properties

Molecular Formula |

C21H16ClN3O4 |

|---|---|

Molecular Weight |

409.8 g/mol |

IUPAC Name |

(12R)-7-chloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14,16,18-octaene-12-carboxamide |

InChI |

InChI=1S/C21H16ClN3O4/c1-23-20(27)21(28)19(26)15-12-9-10(22)7-8-13(12)24-16(15)17-18(29-2)11-5-3-4-6-14(11)25(17)21/h3-9,24,28H,1-2H3,(H,23,27)/t21-/m1/s1 |

InChI Key |

DAWUJAMYFBLITO-OAQYLSRUSA-N |

Isomeric SMILES |

CNC(=O)[C@@]1(C(=O)C2=C(C3=C(C4=CC=CC=C4N31)OC)NC5=C2C=C(C=C5)Cl)O |

Canonical SMILES |

CNC(=O)C1(C(=O)C2=C(C3=C(C4=CC=CC=C4N31)OC)NC5=C2C=C(C=C5)Cl)O |

Origin of Product |

United States |

Elucidation of Cladoniamide D Biosynthesis

Genomic Organization and Annotation of the Cladoniamide Biosynthetic Gene Cluster (cla BGC)

The cladoniamide biosynthetic gene cluster (BGC), designated as the cla cluster, spans approximately 20.7 kilobase pairs and comprises 13 open reading frames (ORFs). researchgate.net The annotation of these genes has provided critical insights into the biosynthetic logic for constructing the complex cladoniamide architecture. nih.govresearchgate.net The G+C content of the cla cluster is 74%, a characteristic feature of actinomycete DNA. nih.gov

Comparative Analysis with Related Indenotryptoline Gene Clusters (e.g., BE-54017 abe BGC)

A comparative analysis between the cla gene cluster and the biosynthetic gene cluster for BE-54017 (abe BGC), another indenotryptoline natural product, reveals significant homology and a shared evolutionary origin. nih.govnih.gov Each gene in the cla cluster has a corresponding homolog in the abe cluster, with amino acid identities ranging from 46% to 74%. nih.govresearchgate.net

A notable difference is the presence of an additional N-methyltransferase gene, abeM2, in the abe cluster, which is absent in the cla cluster. nih.govresearchgate.net This genetic distinction correlates with the structural differences between the two families of compounds, as the cladoniamides lack a methyl group present in BE-54017 and its derivatives. nih.govresearchgate.net

The gene organization also differs between the two clusters. The cla cluster can be conceptually divided into three fragments: Fragment A (claH, claT, claF, claY, claO, claC, claP), Fragment B (claX1, claM1, claD, claX2, claM3), and Fragment C (claR). nih.gov In the abe cluster, the arrangement is Fragment B, followed by Fragment A and then Fragment C, suggesting a transposition event may have occurred in their evolutionary history. nih.gov

| cla Gene | Proposed Function | abe Homolog | Amino Acid Identity (%) |

|---|---|---|---|

| ClaH | Tryptophan 5-halogenase | AbeH | 66 |

| ClaT | Membrane transporter | AbeT | 57 |

| ClaF | Flavin reductase | AbeF | 71 |

| ClaY | α/β hydrolase | AbeY | 56 |

| ClaO | L-amino acid oxidase | AbeO | 66 |

| ClaC | FAD-dependent oxidoreductase | AbeC | 61 |

| ClaP | Cytochrome P450 | AbeP | 58 |

| ClaX1 | Flavin monooxygenase | AbeX1 | 71 |

| ClaM1 | N-methyltransferase | AbeM1 | 73 |

| ClaD | Chromopyrrolic acid synthase | AbeD | 74 |

| ClaX2 | Flavin monooxygenase | AbeX2 | 55 |

| ClaM3 | O-methyltransferase | AbeM3 | 66 |

| ClaR | Transcriptional regulator | AbeR | 46 |

Phylogenetic Relationship to Indolocarbazole Biosynthetic Pathways

The cla BGC shares a clear phylogenetic relationship with indolocarbazole biosynthetic pathways, such as those for rebeccamycin (B1679247), staurosporine (B1682477), and AT2433. nih.govresearchgate.netplos.org This is evidenced by the presence of a conserved set of four core genes (claO, claD, claP, and claC) that are homologous to the rebO, rebD, rebP, and rebC genes responsible for constructing the indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold. nih.govresearchgate.net

The presence of these core indolocarbazole-forming genes strongly suggests that the biosynthesis of cladoniamides proceeds through an indolocarbazole intermediate, which then undergoes enzymatic rearrangement to form the characteristic indenotryptoline structure. nih.govplos.orgnih.gov While the core biosynthetic machinery is conserved, the organization of these genes within the cla cluster differs from the clustered arrangement seen in many indolocarbazole BGCs. nih.govresearchgate.net

Enzymatic Transformations in Cladoniamide D Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the modification of L-tryptophan and culminates in the formation of the complex indenotryptoline core.

Initial Steps: L-Tryptophan Chlorination (ClaH and ClaF) and Amino Acid Oxidation (ClaO)

The pathway is initiated by the chlorination of L-tryptophan at the 5'-position. nih.govplos.orgplos.org This reaction is catalyzed by the tryptophan 5-halogenase, ClaH , which works in concert with a partner flavin reductase, ClaF . nih.govplos.orgplos.org ClaF provides the reduced flavin adenine (B156593) dinucleotide (FADH2) required by ClaH for its catalytic activity. nih.gov

Following chlorination, the resulting 5-chloro-L-tryptophan is acted upon by ClaO , an L-amino acid oxidase. nih.gov ClaO catalyzes the oxidative deamination of 5-chloro-L-tryptophan to generate the corresponding indole-3-pyruvic acid imine. nih.govnih.gov

Dimerization and Chromopyrrolic Acid Formation (ClaD)

The next key step is the dimerization of two molecules of the indole-3-pyruvic acid imine. nih.gov This reaction is catalyzed by ClaD , a chromopyrrolic acid synthase. nih.gov The dimerization leads to the formation of a chromopyrrolic acid molecule, which serves as a crucial intermediate in the pathway. nih.gov

Indolocarbazole Intermediate Formation (ClaP and ClaC)

The chromopyrrolic acid intermediate is then transformed into the core indolocarbazole scaffold through the sequential action of two enzymes: ClaP and ClaC . nih.gov ClaP, a cytochrome P450 monooxygenase, and ClaC, a flavin monooxygenase, work in tandem to catalyze the oxidative cyclization reactions that generate the indolo[2,3-a]pyrrolo[3,4-c]carbazole structure. nih.govnih.gov This indolocarbazole intermediate is the pivotal precursor that is subsequently rearranged to form the indenotryptoline skeleton of the cladoniamides. nih.govplos.orgnih.gov The minor cladoniamides, including this compound, are believed to arise from the non-enzymatic, base-catalyzed opening of the succinimide (B58015) ring of the major cladoniamides A and B. nih.govacs.org

Rearrangement to the Indenotryptoline Scaffold (ClaX1 and ClaX2)

The conversion of the initial indolocarbazole intermediate to the characteristic indenotryptoline core of the cladoniamides is a critical stage in the biosynthetic pathway. This transformation is orchestrated by two key flavin-dependent oxygenases, ClaX1 and ClaX2. nih.govresearchgate.net These enzymes work in sequence to facilitate a remarkable rearrangement, often referred to as the "flipping" of one of the indole (B1671886) rings. nih.govscispace.com

The process is initiated by ClaX1, which converts the indolocarbazole precursor into a C4c/C7a cis-diol. nih.govnih.gov Following this, ClaX2 acts on the N-methylated diol intermediate to catalyze the rearrangement to the indenotryptoline scaffold. nih.govnih.gov While the precise mechanism of ClaX2 is still under investigation, it is proposed to involve an epoxidation or hydroxylation step that primes the molecule for a subsequent spontaneous rearrangement. nih.govscispace.com

Biochemical studies have confirmed that ClaX2 is essential for the formation of the indenotryptoline structure. nih.govscispace.com Heterologous expression experiments have demonstrated that ClaX2 alone can catalyze the "flipping" of the indole ring. nih.govscispace.com As a putative flavin monooxygenase, the proposed mechanism for ClaX2 involves the epoxidation or hydroxylation of the C7b/C12b double bond of the N-methylated indolocarbazole diol intermediate. nih.govscispace.com This initial oxygenation event is thought to trigger a spontaneous rearrangement of the molecular framework, leading to the formation of the indenotryptoline scaffold. nih.govscispace.com The characterization of ClaX2 has been challenging due to difficulties in obtaining the soluble, active enzyme, which has limited detailed in vitro studies. scispace.com

A crucial step preceding the action of ClaX2 is the formation of a diol intermediate by ClaX1. nih.gov Analysis of the product formed by ClaX1 revealed the unexpected stereochemistry of the hydroxyl groups to be in a cis configuration. nih.gov This is contrary to what would typically be expected from the hydrolysis of an epoxide via an SN2-type mechanism, which would result in a trans-diol. nih.gov

One proposed explanation for the formation of the cis-diol involves the epoxidation of the C4c/C7a double bond of the indolocarbazole by ClaX1. scispace.com The subsequent ring-opening of a protonated epoxide could generate a resonance-stabilized carbocation, which is then attacked by water. scispace.com The preference for the cis product may be due to the strain associated with the formation of a trans-fused 5,6-ring system, making it less stable. scispace.com The formation of cis-diols from alkenes is a known chemical transformation, often achieved using reagents like osmium tetroxide that facilitate the simultaneous addition of two oxygen atoms to the same face of the double bond. ucalgary.cayoutube.comorganic-chemistry.org

Methylation Events Catalyzed by ClaM1 and ClaM3

Methylation is a key modification in the cladoniamide biosynthetic pathway, catalyzed by the methyltransferases ClaM1 and ClaM3. nih.govnih.govamazonaws.com ClaM1 is responsible for the N-methylation of the succinimide ring, a step that occurs after the initial oxidation by ClaX1. nih.govamazonaws.com In vitro assays have confirmed that ClaM1 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to N-methylate the diol intermediate produced by ClaX1. nih.govscispace.com

ClaM3, on the other hand, is an O-methyltransferase that installs a methyl group on a hydroxyl group of the indenotryptoline scaffold, a later step in the pathway that leads to the formation of cladoniamides A-C. nih.govnih.govmdpi.com This O-methylation has been shown to be important for the stability of the final cladoniamide structure. researchgate.net

Role of Non-Enzymatic Processes in this compound Production

Interestingly, not all transformations in the cladoniamide pathway are enzyme-catalyzed. The formation of the minor cladoniamides, including this compound, appears to be the result of spontaneous chemical reactions. nih.govnih.gov

Proposed Spontaneous Hydrolysis and Oxidative Decarboxylation of N-Methylsuccinimide Ring in Cladoniamides D-G

The minor cladoniamides D-G are characterized by an opened N-methylsuccinimide ring. nih.gov It has been demonstrated that these compounds arise from the non-enzymatic, base-catalyzed hydrolysis and subsequent oxidative decarboxylation of the succinimide ring of the major cladoniamides A and B. nih.govnih.gov This suggests that the diversity of the cladoniamide family of compounds is generated through a combination of precise enzymatic control and spontaneous chemical transformations. nih.govnih.gov The process of oxidative decarboxylation involves the removal of a carboxyl group through an oxidation reaction. wikipedia.org While enzymatic decarboxylation is common in biological systems, spontaneous decarboxylation can occur under specific physiological conditions. psu.edu

Investigation of Putative Hydrolase ClaY Functionality

The cladoniamide gene cluster contains a gene, claY, which encodes a putative α/β hydrolase. nih.gov Initially, it was hypothesized that ClaY might be responsible for the hydrolysis of the N-methylsuccinimide ring to produce cladoniamides D-G. nih.govmdpi.com However, gene deletion studies of claY and its homolog in a related pathway, abeY, have shown that these enzymes are not essential for the production of either the major or minor cladoniamides. nih.govnih.gov While the exact function of ClaY remains to be definitively determined, it is not directly involved in the formation of this compound. nih.govnih.gov

Contributions of Abiotic Factors to Cladoniamide Diversity

The structural diversity observed within the cladoniamide family of compounds is not exclusively governed by enzymatic synthesis. Research has revealed that abiotic, or non-living, environmental factors play a significant role in the generation of certain cladoniamide analogues. Specifically, the formation of the minor cladoniamides, including this compound, has been shown to occur through non-enzymatic processes influenced by specific environmental conditions. nih.gov

Detailed studies into the biosynthesis of cladoniamides have demonstrated that the minor compounds, this compound, E, F, and G, are not direct products of the core biosynthetic gene cluster. Instead, they are the result of the non-enzymatic degradation of the major, enzyme-produced metabolites, Cladoniamide A and B. nih.gov This transformation is critically dependent on the pH of the environment. The rearrangement and degradation of the precursor molecules occur under mild alkaline conditions, highlighting a direct link between an abiotic factor and the diversification of these natural products. nih.gov

The table below summarizes the findings on the non-enzymatic conversion leading to the formation of minor cladoniamides.

Table 1: Non-Enzymatic Formation of Minor Cladoniamides

| Precursor Compound(s) | Abiotic Condition | Resulting Minor Cladoniamides | Formation Mechanism | Reference |

|---|

This evidence underscores that a complete understanding of cladoniamide diversity requires consideration of both the enzymatic pathways and the subsequent influence of abiotic environmental factors.

Advanced Spectroscopic and Structural Elucidation of Cladoniamides

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity of Cladoniamide D was established. sci-hub.se

The structural elucidation of this compound involves a detailed analysis of its NMR data.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. It provides information on the number of distinct proton types, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration).

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the structure, including quaternary carbons that lack attached protons. The chemical shift of each carbon signal indicates its functional group type (e.g., carbonyl, aromatic, aliphatic).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a 2D technique that correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edunih.gov This allows for the definitive assignment of which protons are bonded to which carbons, effectively mapping out all C-H single bonds within the this compound structure. columbia.edu

Analysis of the comprehensive 1D and 2D NMR data for this compound enabled the complete assignment of its planar structure, confirming the presence of the complex alkaloid skeleton. sci-hub.se

| Technique | Information Obtained | Contribution to Structure Elucidation |

|---|---|---|

| ¹H NMR | Chemical shifts, splitting patterns, and integrations of protons. | Identifies the types and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Determines the number and types of carbon environments (e.g., C=O, C=C, C-N). |

| HSQC | Correlation peaks between directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their attached carbons. |

| HMBC | Correlations between ¹H and ¹³C nuclei over 2-3 bonds. | Connects molecular fragments to establish the final carbon skeleton. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact elemental composition of a molecule with high precision. For this compound, which was isolated as an optically active orange powder, electrospray ionization HRMS (ESI-HRMS) was utilized. sci-hub.se The analysis yielded a sodium adduct ion [M+Na]⁺ at a mass-to-charge ratio (m/z) of 432.0709. This experimental value is in close agreement with the calculated m/z of 432.0727 for the molecular formula C₂₁H₁₆ClN₃O₄Na, confirming the elemental composition of this compound as C₂₁H₁₆ClN₃O₄. sci-hub.se

Further analysis using tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information that corroborates the connectivities determined by NMR. Specific bond cleavages and the loss of neutral fragments (like CO or H₂O) can help confirm the presence of particular functional groups and structural motifs within the molecule. ncsu.edunih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₆ClN₃O₄ | sci-hub.se |

| Ion Type | [M+Na]⁺ | sci-hub.se |

| Calculated m/z | 432.0727 | sci-hub.se |

| Observed m/z | 432.0709 | sci-hub.se |

X-ray Crystallography for Definitive Stereochemical Assignment and Absolute Configuration

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.orgfrontiersin.org This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the crystal lattice.

While a crystal structure for this compound itself was not reported in the initial isolation studies, the closely related analogue Cladoniamide A was successfully obtained as light green crystals. sci-hub.se In natural product chemistry, the absolute configuration of a new compound can often be reliably inferred from the known crystal structure of a biosynthetically related analogue. By comparing spectroscopic data and understanding the common biosynthetic pathway, the stereochemical arrangement determined for Cladoniamide A can be used as a definitive reference to assign the absolute configuration of the shared chiral centers in this compound. sci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. fdbio-rptu.de This technique is particularly useful for characterizing the chromophore, which is the part of the molecule responsible for its color.

This compound is described as an orange powder, which indicates that its structure contains an extensive conjugated system of double bonds that absorbs light in the visible range (approximately 400-750 nm). sci-hub.se The UV-Vis spectrum of this compound would be expected to display characteristic absorption maxima (λmax) that correspond to the electronic transitions within its complex β-carboline and indole-derived framework. np-mrd.org These spectral features serve as a useful fingerprint for this class of compounds and support the structural information obtained from other spectroscopic methods.

Biological Activity and Mechanistic Studies of Cladoniamide D and Congeners

Investigation of Cellular Antiproliferative and Cytotoxic Effects (in vitro)

Assessment of Cytotoxicity Across Various Cancer Cell Lines (e.g., HCT-116, MCF-7)

Cladoniamide D and its related compounds, known as cladoniamides, have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. The cladoniamides are a group of tryptophan-derived alkaloids produced by the lichen-associated actinomycete, Streptomyces uncialis. researchgate.netresearchgate.net

Notably, Cladoniamide G, a structurally similar compound, has shown significant in vitro cytotoxic properties against the human breast cancer cell line MCF-7. researchgate.net Studies have indicated that Cladoniamide G is a lead analogue active against MCF-7 cells. researchgate.netscispace.com In contrast, cladoniamides A and B have been identified as potent nanomolar cytotoxic agents against the human colon cancer cell line HCT-116. researchgate.netscispace.comnih.gov

The broader family of indolotryptolines, to which cladoniamides belong, exhibit potent, often nanomolar, antiproliferative activity against a diverse range of cancer cell lines in vitro. pnas.orgnih.gov This suggests a potential for these compounds in the development of new anticancer therapies. The cytotoxic effects of these compounds are often evaluated using standard assays like the MTT assay to determine cell viability after treatment. nih.govplos.org

The table below summarizes the cytotoxic activities of some cladoniamides and related compounds against HCT-116 and MCF-7 cancer cell lines.

| Compound | Cell Line | Activity | Reference |

| Cladoniamide A | HCT-116 | Nanomolar cytotoxicity | researchgate.netscispace.com |

| Cladoniamide B | HCT-116 | Nanomolar cytotoxicity | researchgate.netscispace.com |

| Cladoniamide G | MCF-7 | Cytotoxic at 10 µg/mL | researchgate.netresearchgate.net |

| BE-54017 | HCT-116 | Potent antiproliferative activity | rockefeller.edu |

| Borregomycin A | HCT-116 | Low micromolar antiproliferative activity | pnas.org |

| Borregomycin B | HCT-116 | Low micromolar antiproliferative activity | pnas.org |

Specificity and Selectivity of this compound in Diverse Biological Assays (e.g., lack of activity in viral infection or pH modulation)

While cladoniamides exhibit potent anticancer activity, studies have also investigated their specificity. For instance, this compound has been used as a negative control in some biological assays due to its lack of certain activities. It has been reported to be inactive against viral infection and does not have an effect on intracellular pH. ubc.ca This contrasts with its congener, cladoniamide A, which has shown activity in other assays. ubc.ca The differing activities among the cladoniamide family highlight the structural nuances that dictate their biological targets and effects.

Quantitative In Vitro Activity Measurements (e.g., IC50 values for related xenothis compound)

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. collaborativedrug.comnih.gov For instance, xenothis compound, a related compound, was found to have an IC50 of 2.271 µM in an in vitro sensitivity assay. researchgate.net In comparison, cladoniamide A showed a much lower IC50 of 9.041 nM in the same study, indicating significantly higher potency. researchgate.net

The table below presents IC50 values for xenothis compound and a related compound.

| Compound | Assay/Cell Line | IC50 Value | Reference |

| xenothis compound | SYBR Green I assay | 2.271 µM | researchgate.net |

| demethylxenocladoniamide B | HCT-116 | 5.65 µM | scispace.com |

Mechanistic Elucidation of Biological Actions (in vitro)

Identification of Cellular Targets and Pathways Using Genetic and Biochemical Approaches (e.g., resistant mutant screening in model organisms)

To understand how cladoniamides exert their cytotoxic effects, researchers have employed genetic and biochemical approaches to identify their cellular targets. One powerful technique is resistant mutant screening. This involves exposing a model organism, such as the fission yeast Schizosaccharomyces pombe, to the drug and selecting for mutants that can survive. nih.gov By identifying the genes that are mutated in these resistant strains, scientists can pinpoint the cellular machinery that the drug targets.

Studies using this approach with cladoniamide A and the closely related indolotryptoline BE-54017 have implicated the Vacuolar H+-ATPase (V-ATPase) as a key target. nih.govacs.org Genome sequencing of resistant yeast mutants revealed mutations in the genes encoding subunits of the V-ATPase complex. nih.gov

Exploration of Potential Molecular Targets (e.g., Vacuolar H+-ATPase for related indenotryptolines)

The V-ATPase is a proton pump found in the membranes of various intracellular organelles, and it plays a crucial role in maintaining acidic environments within these compartments. rndsystems.comnih.gov The proper functioning of the V-ATPase is essential for processes like protein degradation in lysosomes and the processing of hormones in secretory vesicles. nih.gov

Inhibition of the V-ATPase by compounds like the cladoniamides disrupts these vital cellular functions, ultimately leading to cell death. nih.govresearchgate.net The finding that cladoniamides and other indenotryptolines target the V-ATPase is significant because V-ATPase inhibitors are being explored as potential anticancer agents. nih.govresearchgate.net Cancer cells are often more sensitive to V-ATPase inhibition than normal cells, possibly due to their altered metabolism and reliance on an acidic microenvironment for growth and invasion. nih.gov

It is worth noting that while V-ATPase is a primary target for some indenotryptolines, other related compounds may have different mechanisms of action. For example, borregomycin A has been shown to be a specific inhibitor of the kinase CaMKIIδ. scispace.comnih.gov This highlights the diversity of biological activities within this class of molecules.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

The cladoniamides belong to the indolotryptoline family of bisindole alkaloids, a group of natural products recognized for their antiproliferative properties. nih.gov While direct and extensive studies focusing specifically on the apoptotic and cell cycle modulating effects of this compound are not prominently detailed in the available literature, the mechanism can be inferred from the activities of its close structural congeners, such as Cladoniamide A and the related compound BE-54017. nih.govacs.org

Research into the mode of action of indolotryptolines like Cladoniamide A and BE-54017 has identified the vacuolar H+-ATPase (V-ATPase) as a primary molecular target. nih.govacs.org V-ATPases are crucial proton pumps involved in maintaining the acidic environment of various cellular organelles, including lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, which can trigger programmed cell death, or apoptosis. nih.govresearchgate.net For instance, the indolotryptoline BE-54017 has been shown to induce apoptosis in cancer cells that overexpress the epidermal growth factor receptor (EGFR). nih.gov

The progression through the eukaryotic cell cycle is a tightly regulated process, and its disruption can lead to either cell cycle arrest or apoptosis. nih.govfrontiersin.org Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com The cytotoxic effects observed for cladoniamides suggest an interference with critical cellular processes, such as the cell cycle, ultimately leading to apoptosis. benthamscience.com The link between V-ATPase inhibition and apoptosis is a recognized mechanism for anticancer agents, suggesting that cladoniamides, by targeting this proton pump, initiate a cascade of events that culminates in cell death. acs.orgresearchgate.net Although this compound itself is a minor product derived from the non-enzymatic alteration of Cladoniamide A or B, it shares the core indenotryptoline scaffold responsible for this biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Cladoniamide Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying which parts of a molecule are essential for its biological effects. rsc.orgoncodesign-services.com For the cladoniamide family, SAR studies have provided critical insights into the features required for their potent cytotoxic activity.

Correlation of Structural Modifications with In Vitro Biological Potency

The in vitro biological potency of cladoniamide analogs has been evaluated against various human cancer cell lines, revealing a strong correlation between specific structural features and cytotoxic efficacy. nih.gov The parent compounds, Cladoniamide A and B, exhibit potent nanomolar cytotoxicity against the HCT-116 human colon cancer cell line. nih.gov In contrast, Cladoniamide G shows significant cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net

Studies involving the generation of novel cladoniamide analogs through genetic manipulation of the biosynthetic pathway have been particularly informative. For example, inactivating the claM3 gene, which encodes an O-methyltransferase, results in the production of xenocladoniamides. These analogs, which lack the O-methyl group, were found to be less stable and showed only modest cytotoxicity against the HCT-116 cell line, indicating the importance of this methylation for maintaining both the structural integrity and the high potency of the final molecule. nih.govresearchgate.net

Furthermore, the opening of the succinimide (B58015) ring, which converts Cladoniamides A and B into Cladoniamides D, E, F, and G, is a key structural modification. nih.gov While Cladoniamide G retains notable activity, this transformation generally impacts the molecule's potency, suggesting that the intact succinimide ring of Cladoniamides A and B contributes to their high level of cytotoxicity against certain cell lines. nih.govresearchgate.net

| Compound | Target Cell Line | Cytotoxicity (IC₅₀) | Source |

| Cladoniamide A | HCT-116 (Colon Cancer) | Nanomolar range | nih.gov |

| Cladoniamide B | HCT-116 (Colon Cancer) | Nanomolar range | nih.gov |

| Cladoniamide G | MCF-7 (Breast Cancer) | Active at 10 µg/mL | researchgate.net |

| Xenothis compound | HCT-116 (Colon Cancer) | 2.97 µM | nih.gov |

| Xenocladoniamide E | HCT-116 (Colon Cancer) | 5.65 µM | nih.gov |

Identification of Key Pharmacophoric Elements within the Indenotryptoline Scaffold

The central pharmacophore of the cladoniamides is their unique indenotryptoline scaffold, a rearranged bisindole core that distinguishes them from more common indolocarbazoles. nih.govnih.gov SAR studies have helped to pinpoint several key elements of this scaffold that are critical for biological activity.

The Intact Indenotryptoline Core: The rigid, fused ring system is the foundational element for activity. The specific three-dimensional arrangement resulting from the fusion of a tryptoline (B14887) and an indole (B1671886) moiety is crucial for interacting with its biological target, the V-ATPase. nih.govacs.org

N-Methylation: Biosynthetic studies have shown that N-methylation, catalyzed by the enzyme ClaM1, is a critical step. The biosynthetic pathway favors N-methylated substrates, and a lack of this group can significantly hinder the progression through the entire biosynthetic cascade, resulting in only trace amounts of the final product. This suggests that the N-methyl group is important for either enzymatic recognition or the ultimate biological activity of the molecule. nih.gov

O-Methylation of the Succinimide Ring: As demonstrated by the creation of xenocladoniamides, the O-methyl group installed by the enzyme ClaM3 is vital. Its absence leads to reduced structural stability and a significant drop in cytotoxic potency, establishing it as a key functional group for high efficacy. nih.govresearchgate.net

The Succinimide Moiety: The state of the succinimide ring is a critical determinant of potency. The highly potent Cladoniamides A and B possess a closed, intact succinimide ring. The non-enzymatic, base-catalyzed opening of this ring to form the dicarboxylic acid or methyl ester functionalities seen in Cladoniamides D through G alters the molecule's properties and, in most cases, modulates its potency. nih.gov This highlights the succinimide ring as a key component of the pharmacophore.

Future Research Directions and Translational Perspectives

Comprehensive Biochemical and Structural Biology of Cladoniamide Biosynthetic Enzymes

The biosynthesis of cladoniamides from two molecules of L-tryptophan is a complex process involving a cascade of enzymatic reactions. nih.govplos.org The cladoniamide (cla) gene cluster encodes a suite of enzymes responsible for this transformation, including halogenases, oxidases, and methyltransferases. nih.govplos.orgnih.govscispace.com A key step is the rearrangement of an indolocarbazole intermediate to the characteristic indenotryptoline core, a reaction catalyzed by two flavin-dependent oxygenases, ClaX1 and ClaX2. nih.govresearchgate.netnih.gov

Future research should focus on the detailed biochemical and structural characterization of these biosynthetic enzymes. Elucidating the three-dimensional structures of enzymes like ClaX1, ClaX2, and the methyltransferase ClaM3 will provide invaluable insights into their catalytic mechanisms and substrate specificity. nih.govnih.govacs.org This knowledge is crucial for understanding how the indenotryptoline scaffold is formed and for engineering these enzymes to produce novel compounds. plos.orgnih.gov

Advanced Combinatorial and Chemoenzymatic Strategies for Novel Indenotryptoline Analog Generation

The elucidation of the cladoniamide biosynthetic pathway opens the door for combinatorial biosynthesis and chemoenzymatic synthesis to generate novel indenotryptoline analogs. plos.orgnih.govresearchgate.net By manipulating the cla gene cluster and introducing genes from other bis-indole alkaloid pathways, such as those for rebeccamycin (B1679247) and staurosporine (B1682477), it is possible to create a diverse library of new compounds. nih.gov

Advanced strategies could involve:

Gene Swapping and Inactivation: Replacing or knocking out specific genes in the cla cluster can lead to the accumulation of intermediates or the production of altered final products. nih.gov

Directed Evolution: Evolving key enzymes like ClaX1 and ClaX2 to accept different substrates could expand the range of accessible indenotryptoline structures.

Chemoenzymatic Synthesis: Combining chemical synthesis of modified precursors with the enzymatic machinery of the cladoniamide pathway offers a powerful approach to generate targeted analogs with improved properties. researchgate.net

These approaches will not only provide a deeper understanding of the structure-activity relationships of indenotryptoline alkaloids but also have the potential to yield compounds with enhanced potency and selectivity. nih.govwikipedia.org

In-depth Mechanistic Studies of Cladoniamide D Biological Interactions at the Molecular Level

While cladoniamides A and B have shown nanomolar cytotoxicity against the HCT-116 colon cancer cell line, and cladoniamide G is active against the MCF-7 breast cancer cell line, the precise molecular mechanisms of action are not fully understood. nih.govresearchgate.netresearchgate.net It is hypothesized that their biological activity may stem from their ability to interact with DNA or inhibit key cellular enzymes. nih.gov The related indenotryptoline, BE-54017, has been shown to induce apoptosis, possibly through the inhibition of vacuolar-type H+-ATPase. nih.govresearchgate.net

Future studies should aim to identify the specific molecular targets of this compound. Techniques such as affinity chromatography with biotinylated probes, cellular thermal shift assays, and photo-crosslinking experiments can be employed to pinpoint its binding partners. ubc.ca Understanding these interactions at a molecular level is essential for optimizing the therapeutic potential of this class of compounds.

Exploration of Additional Bioactivity Profiles beyond Cytotoxicity

The current focus of bioactivity screening for cladoniamides has been largely on their cytotoxic effects against cancer cell lines. nih.govresearchgate.netdergipark.org.tr However, the unique indenotryptoline scaffold may confer a broader range of biological activities. chemmethod.com

Future research should explore other potential therapeutic applications, including:

Antiviral Activity: Given that some V-ATPase inhibitors exhibit antiviral properties, and BE-54017 is a putative V-ATPase inhibitor, investigating the antiviral potential of this compound is a logical next step. nih.govubc.ca

Enzyme Inhibition: Screening against a panel of kinases and other enzymes could reveal novel inhibitory activities. nih.gov

Antimicrobial Activity: Although initial studies on some cladoniamides did not show significant antibacterial activity, further testing against a wider range of pathogens is warranted. researchgate.netdergipark.org.tr

A comprehensive screening approach could uncover previously unknown bioactivities and expand the therapeutic possibilities for this compound and its analogs.

Development of Computational Models for Structure-Activity-Mechanism Prediction

As more data on the structures and biological activities of indenotryptoline alkaloids become available, computational modeling can become a powerful tool for predicting the properties of new analogs. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with cytotoxicity or other bioactivities.

Furthermore, molecular docking and dynamics simulations can be used to model the interactions of this compound and its analogs with their putative biological targets. researchgate.net These computational approaches can guide the design of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process. By integrating experimental data with computational predictions, researchers can more efficiently explore the chemical space of indenotryptoline alkaloids and identify promising candidates for further development.

Q & A

Q. What are the key structural features of Cladoniamide D, and how do they influence its bioactivity?

this compound’s bisindole scaffold, characterized by an indolo[2,3-a][1,3]oxazino[5,6-c]carbazole framework, is critical for its bioactivity. Structural analysis via X-ray crystallography and NMR reveals cis-diol configurations that may mediate interactions with biological targets like cancer cell lines . To assess structure-activity relationships (SAR), researchers should compare bioactivity data (e.g., IC₅₀ values) of this compound analogs with modified substituents, ensuring rigorous controls in cytotoxicity assays (e.g., HCT-116 cell line testing) .

Q. How can researchers design experiments to study this compound biosynthesis in Streptomyces strains?

Experimental design should prioritize gene knockout studies (e.g., claM1 deletion mutants) to identify biosynthetic enzymes. Large-scale fermentation (≥12 L) followed by LC-MS and NMR metabolite profiling is essential to trace pathway intermediates. For example, S. coelicolor YD52 (ΔclaM1) produced demethylated analogs, highlighting ClaM1’s role in N-methylation . Include controls such as wild-type strains and empty vector transformations to validate enzyme specificity .

Q. What methodologies are recommended for isolating and purifying this compound from microbial cultures?

Use solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques (HPLC, TLC) guided by UV-Vis and MS data. Fractionation should prioritize compounds with spectral matches to known cladoniamides. For trace metabolites (e.g., demethylcladoniamides), scale up fermentation volumes and employ high-resolution MS/MS for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. Address this by:

Q. What experimental strategies elucidate the substrate specificity of this compound biosynthetic enzymes (e.g., ClaX1, ClaM1)?

Employ heterologous expression in E. coli with synthetic precursors (e.g., arcyriaflavin A) to test enzyme activity. For example, feeding arcyriaflavin A to E. coli expressing claX1 revealed metabolite profiles distinct from controls (empty vector). Use kinetic assays to quantify enzyme efficiency and substrate promiscuity .

Q. How can researchers optimize heterologous expression systems for this compound pathway reconstruction?

Challenges include poor enzyme solubility (e.g., ClaX1/ClaX2). Solutions:

- Test codon-optimized gene variants (e.g., abeX1 homologs).

- Use chaperone co-expression systems (e.g., GroEL/GroES).

- Monitor metabolite production via time-course HPLC to identify bottlenecks .

Q. What are the best practices for reconciling in vitro and in vivo bioactivity data for this compound analogs?

Discrepancies may reflect differences in compound stability or cellular uptake. Mitigate by:

- Conducting stability assays (e.g., serum incubation followed by LC-MS).

- Measuring intracellular compound levels via LC-MS/MS.

- Using isogenic cell lines to control for genetic variability .

Methodological and Analytical Considerations

Q. How should researchers design studies to assess this compound’s mechanism of action?

Combine omics approaches (transcriptomics/proteomics) with chemical proteomics. For example:

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Use ANOVA for multi-group comparisons and report 95% confidence intervals. For low-yield metabolites (e.g., trace demethylcladoniamides), bootstrap resampling can improve reliability .

Q. How can researchers ensure reproducibility in this compound studies?

- Deposit raw NMR/MS data in public repositories (e.g., MetaboLights).

- Report fermentation conditions (media, temperature, aeration) in detail.

- Include negative controls (e.g., solvent-only treatments) in bioassays .

Data Presentation and Reporting Standards

Q. What elements should be included in a publication’s methods section for this compound research?

- Strain construction details (e.g., YD52 ΔclaM1).

- Fermentation scale, extraction protocols, and chromatographic parameters.

- Statistical thresholds (e.g., p < 0.05) and software used (e.g., MestReNova for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.